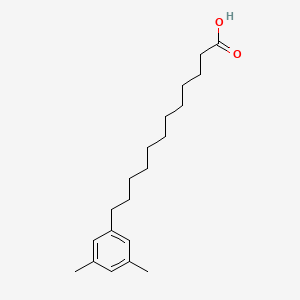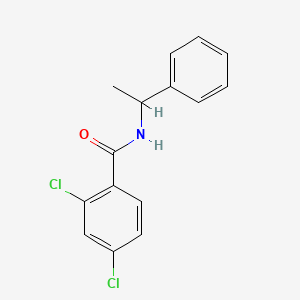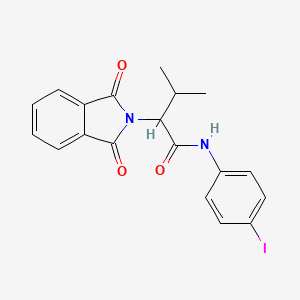
12-(3,5-Dimethylphenyl)dodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(3,5-Dimethylphenyl)dodecanoic acid: is an organic compound that belongs to the class of dodecanoic acid derivatives It is characterized by a dodecanoic acid chain attached to a 3,5-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-(3,5-Dimethylphenyl)dodecanoic acid typically involves the reaction of 3,5-dimethylphenyl magnesium bromide with dodecanoic acid chloride. The reaction is carried out in an anhydrous environment, often using diethyl ether as a solvent. The reaction mixture is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 12-(3,5-Dimethylphenyl)dodecanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where the phenyl group may be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 12-(3,5-Dimethylphenyl)dodecanoic acid is used in the synthesis of various organic compounds. Its derivatives are studied for their potential as intermediates in organic synthesis.
Biology: The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of dodecanoic acid exhibit significant antibacterial and antifungal activities .
Medicine: Research is ongoing to explore the potential of this compound in drug development. Its derivatives may serve as lead compounds for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of 12-(3,5-Dimethylphenyl)dodecanoic acid involves its interaction with cellular membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Comparación Con Compuestos Similares
Lauric acid (Dodecanoic acid): A saturated fatty acid with a 12-carbon atom chain, known for its antimicrobial properties.
Undecanoic acid: An 11-carbon fatty acid with similar properties but a shorter chain length.
Tridecanoic acid: A 13-carbon fatty acid with similar properties but a longer chain length.
Uniqueness: 12-(3,5
Propiedades
Fórmula molecular |
C20H32O2 |
|---|---|
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
12-(3,5-dimethylphenyl)dodecanoic acid |
InChI |
InChI=1S/C20H32O2/c1-17-14-18(2)16-19(15-17)12-10-8-6-4-3-5-7-9-11-13-20(21)22/h14-16H,3-13H2,1-2H3,(H,21,22) |
Clave InChI |
GRDWEVIBBHKSMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CCCCCCCCCCCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(2Z)-2-[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11703070.png)
![5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11703071.png)

![4-methyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11703077.png)
![2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11703079.png)
![4-[2,2-Dichloro-1-(4-hydroxy-3-methyl-5-nitrophenyl)ethenyl]-2-methyl-6-nitrophenol](/img/structure/B11703085.png)
![1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine](/img/structure/B11703094.png)



![Diethyl 5-{[(2-bromophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11703128.png)
![3-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)oxirane-2,2-dicarboxamide](/img/structure/B11703140.png)
![N-{(1Z)-1-(4-chlorophenyl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11703142.png)
![Ethyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11703146.png)
